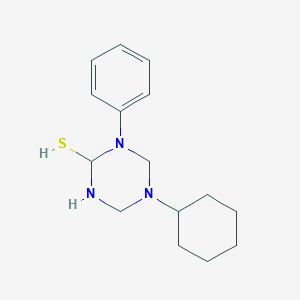
(2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid
Overview
Description
“(2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid” is a boronic acid derivative . Boronic acids are a class of organoborane compounds that are used in various fields such as cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .
Molecular Structure Analysis
The molecular structure of boronic acids contains one boron atom, which is bound to an oxygen atom and two carbon atoms . The specific InChI code or other detailed structural information for “(2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid” is not available in the retrieved papers.Chemical Reactions Analysis
Borinic acids, including “(2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid”, have been used in cross-coupling reactions . They have also been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .Scientific Research Applications
Formation of Diarylpalladium Complexes : The reaction of similar boronic acids with palladium complexes in the presence of silver oxide produces cis-diarylpalladium complexes. These complexes undergo coupling to afford unsymmetrical biaryls, a process significant in organic synthesis (Osakada, Onodera, & Nishihara, 2005).
Catalytic Applications in Organic Chemistry : Certain boronic acids, like tris(pentafluorophenyl)borane, function as catalysts in organic and organometallic chemistry, facilitating reactions such as hydrometallation, alkylation, and aldol-type reactions (Erker, 2005).
Stability Analysis in Bioanalytical Applications : The stability of boronic acid derivatives under acidic conditions is crucial for their use in bioanalytical and bioimaging applications. Studies on different substitutions of boronic acid derivatives have demonstrated variable stability, which is essential for their application in biological environments (Wang, Vicente, Mason, & Bobadova-Parvanova, 2018).
Solid-phase Derivatization of Boronic Acids : The development of solid-phase approaches for the derivatization of functionalized boronic acids addresses challenges in handling these compounds in solution-phase. This method facilitates efficient transformations and is significant in the synthesis of complex organic molecules (Gravel et al., 2002).
Structural Studies of Multifunctional Boronic Acids : Understanding the structure of multifunctional boronic acids with additional substituents like aminophosphonic acid groups provides insights into their potential applications in various fields such as medicine and agriculture (Zhang et al., 2017).
Activation in Suzuki-Miyaura Coupling Reactions : The use of certain palladium precatalysts enables the efficient coupling of challenging boronic acids in Suzuki-Miyaura reactions, which is valuable for synthesizing a wide range of organic compounds (Kinzel, Zhang, & Buchwald, 2010).
Lewis Acid Catalysis : The properties of certain boronic acids allow them to act as Lewis acid catalysts, contributing to a variety of organic transformations (Hall, 2019).
properties
IUPAC Name |
[2-(diethylsulfamoyl)-4,5-difluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BF2NO4S/c1-3-14(4-2)19(17,18)10-6-9(13)8(12)5-7(10)11(15)16/h5-6,15-16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCIHRVTNLCHHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1S(=O)(=O)N(CC)CC)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BF2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2,4-dichloro-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B1434148.png)
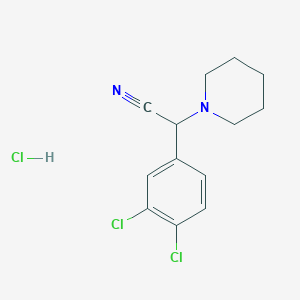
![1-Methyl-4-[3-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride](/img/structure/B1434155.png)
![4-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1434157.png)
![Methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B1434158.png)
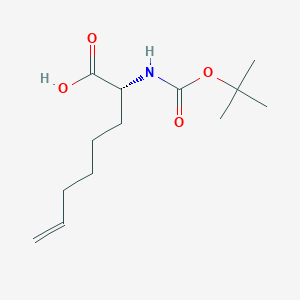

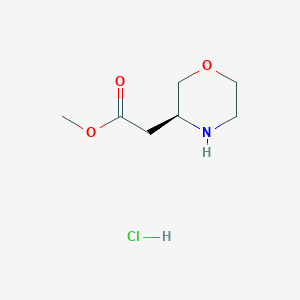
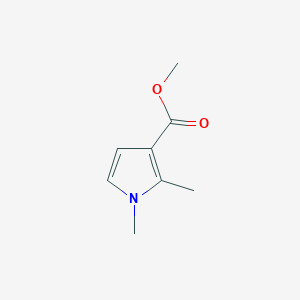
![1-([4-(Methylthio)phenyl]sulfonyl)piperidine-4-carboxylic acid](/img/structure/B1434166.png)

![2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1434168.png)
![N-methyl-4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1434169.png)
